molecular formula C7H14O2 B1222032 Ethyl valerate CAS No. 539-82-2

Ethyl valerate

Cat. No.: B1222032
CAS No.: 539-82-2
M. Wt: 130.18 g/mol
InChI Key: ICMAFTSLXCXHRK-UHFFFAOYSA-N
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Description

Ethyl valerate, also known as ethyl pentanoate, is an organic compound with the molecular formula C7H14O2. It is an ester formed from valeric acid and ethanol. This colorless liquid is known for its fruity aroma, often described as resembling green apples. This compound is used in the food industry as a flavoring agent and in the fragrance industry for its pleasant scent .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl valerate is typically synthesized through the esterification of valeric acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the mixture to facilitate the formation of the ester. The reaction can be represented as follows:

C4H9COOH+C2H5OHC4H9COOC2H5+H2O\text{C4H9COOH} + \text{C2H5OH} \rightarrow \text{C4H9COOC2H5} + \text{H2O} C4H9COOH+C2H5OH→C4H9COOC2H5+H2O

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to achieve high yields and purity. Catalysts such as p-toluenesulfonic acid or solid acid catalysts like mesoporous Al-SBA-15 can be used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl valerate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into valeric acid and ethanol.

    Oxidation: this compound can be oxidized to produce valeric acid.

    Reduction: Reduction of this compound can yield valeric alcohol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: Valeric acid and ethanol.

    Oxidation: Valeric acid.

    Reduction: Valeric alcohol.

Scientific Research Applications

2.1. Flavoring Agent in Food Industry

Ethyl valerate is primarily utilized as a flavoring agent in the food industry. It is known for imparting a green apple flavor, making it popular in confectionery and beverage formulations. Research has demonstrated that the enzymatic synthesis of this compound using immobilized lipases can enhance flavor quality and yield. For instance, a study highlighted the optimization of lipase-catalyzed synthesis using response surface methodology, achieving significant yields of this compound under controlled conditions .

Study Method Findings
Jacob et al. (2021)Enzymatic synthesisAchieved 90% yield using immobilized lipases
Process Biochem. (2011)Covalent immobilizationEnhanced stability and activity of lipases for this compound production

2.2. Pharmaceutical Applications

In pharmaceuticals, this compound serves as an intermediate in the synthesis of various bioactive compounds. Its derivatives have been explored for potential therapeutic applications due to their biological activities. For example, studies have indicated that certain esters exhibit antimicrobial properties, making them candidates for drug formulation .

2.3. Chemical Synthesis

This compound is also significant in chemical synthesis processes, particularly in the production of biodegradable polymers and surfactants. Its role as a building block in polymer chemistry has been investigated for developing environmentally friendly materials .

3.1. Enzymatic Synthesis Optimization

A notable case study involved optimizing the enzymatic synthesis of this compound through the use of immobilized lipases on magnetic nanocellulose-polyethersulfone membranes. This approach not only improved the yield but also enhanced the operational stability of the enzyme, allowing for repeated use without significant loss of activity .

3.2. Flavor Compound Analysis

Another study focused on analyzing volatile flavor compounds produced during the fermentation process involving this compound. The research provided insights into how enzymatic processes can influence flavor profiles in food products, underscoring the importance of this compound in food science .

Mechanism of Action

The mechanism of action of ethyl valerate involves its interaction with biological membranes and enzymes. It can modulate the activity of certain enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Ethyl valerate is similar to other esters such as ethyl butyrate, ethyl acetate, and ethyl propionate. it is unique in its specific fruity aroma and its applications in the food and fragrance industries. Here is a comparison with some similar compounds:

This compound stands out due to its specific green apple scent and its versatility in various applications.

Biological Activity

Ethyl valerate (EV), a compound known for its fruity aroma reminiscent of green apples, is an ester formed from the reaction of valeric acid and ethanol. Its biological activity has garnered attention in various fields, including food science, biocatalysis, and potential applications in biofuels. This article explores the biological properties, synthesis methods, and relevant research findings related to this compound.

This compound has the molecular formula C7H14O2C_7H_{14}O_2 and is classified as a short-chain fatty acid ester. The synthesis of this compound can be achieved through different methods, primarily enzymatic esterification using lipases. Several studies have focused on optimizing the conditions for its production, particularly through the use of immobilized lipases.

Enzymatic Synthesis

The enzymatic synthesis of this compound has been extensively studied due to its efficiency and specificity. Key findings from various research efforts include:

  • Burkholderia cepacia Lipase : This lipase has been shown to produce high yields of this compound. A study reported a conversion rate of approximately 90% after 120 hours when using immobilized lipase in sodium alginate with heptane as a solvent .
  • Aspergillus oryzae Lipase : Another study demonstrated that electrospun magnetic nanocellulose-polyethersulfone conjugated lipase achieved significant yields (up to 92%) in shorter reaction times compared to free lipases .

Biological Activities

This compound exhibits several biological activities that make it a compound of interest in various applications:

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, showing potential as a natural preservative in food products. The presence of short-chain fatty acids like this compound is linked to inhibiting the growth of pathogens .

Flavoring Agent

Due to its pleasant aroma, this compound is widely used as a flavoring agent in the food industry. Its synthesis via enzymatic processes not only enhances flavor but also aligns with consumer preferences for natural additives .

Potential as a Biofuel Additive

This compound has been studied as a potential biofuel additive due to its favorable combustion properties. Research suggests that esters like this compound can improve engine performance and reduce emissions when blended with conventional fuels .

Case Studies and Research Findings

Several studies have investigated the synthesis and application of this compound:

StudyMethodYieldKey Findings
Karra-Châabouni et al. (2006)Immobilized Staphylococcus simulans Lipase78% after 72 hoursDemonstrated effective production using heptane as a solvent .
Jacob et al. (2021)Electrospun MNC/PES-AOL Lipase92% in 105 minutesShowed improved enzyme activity and stability, leading to higher yields compared to free enzymes .
ResearchGate (2020)Esterification of Valeric AcidHigh yield reportedExplored renewable sources for producing this compound as a fuel additive .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing ethyl valerate in laboratory settings?

this compound is commonly synthesized via enzymatic esterification of valeric acid and ethanol. A solvent-based approach using immobilized Thermomyces lanuginosus lipase (TLL) on polyhydroxybutyrate (PHB) particles achieves ≈92% conversion under optimized conditions (30.5°C, 234 rpm, 18% biocatalyst loading). Solvent-free systems yield lower efficiency (13%), highlighting the role of reaction medium in enzyme activity . Gas chromatography–mass spectrometry (GC-MS) and Fourier transform infrared spectroscopy (FTIR) are used to confirm product purity .

Q. How is this compound’s molecular structure validated experimentally?

Microwave spectroscopy, particularly molecular beam Fourier transform microwave spectroscopy (MB-FTMW), is the gold standard for determining this compound’s gas-phase conformation. This method provides rotational constants with ±1 kHz accuracy, distinguishing between conformers like C1 and C7H14O2 . Comparative studies with computational methods (e.g., MP2/cc-pVDZ) validate experimental data .

Q. What are the applications of this compound in preclinical models?

this compound is used in olfactory discrimination studies in mice. For example, it serves as a training odorant in behavioral assays to assess learning outcomes when paired with non-task odorants like limonene. These experiments rely on controlled vapor-phase delivery and proportional mixing (e.g., 30:70 ratios) to isolate sensory responses .

Advanced Research Questions

Q. How do combustion pathways of this compound vary under lean, stoichiometric, and rich flame conditions?

In low-pressure (55 mbar) flat flames, this compound decomposes via distinct pathways:

  • Lean flame (Φ=0.81) : Dominated by CH3CHO → CH3CO → CH3 → CH2O → HCO.
  • Stoichiometric flame (Φ=0.95) : Produces C4H7COOH intermediates via C4H9COOH.
  • Rich flame (Φ=1.31) : Generates C2H4 through C4H6 and C3H6 pathways.
    A kinetic model (211 species, 1368 reactions) aligns with experimental GC data at 1100–2000 K but underestimates H2 and C2H2 at high pressures (10 atm) .

Q. What catalytic strategies optimize this compound production from biomass derivatives like γ-valerolactone (GVL)?

MOF catalysts (e.g., Pd@MIL-101Cr-SO3H) convert GVL to this compound with 26–44% selectivity at 200–250°C. Selectivity shifts to ethyl pentanoate (83%) at higher temperatures due to Pd nanoparticle aggregation. Reusability studies show framework collapse after the first cycle, necessitating post-reaction structural validation via TEM and ICP-AES .

Q. How do computational methods address discrepancies in this compound’s rotational constants?

MP2/cc-pVDZ calculations reduce errors in rotational constants (<1%) compared to B3LYP-D3BJ, which overestimates centrifugal distortion. This error compensation arises from equilibrium (Xe) vs. experimental (X0) rotational constant mismatches, requiring hybrid theoretical-experimental validation .

Q. What experimental contradictions arise in this compound’s role in anaphylaxis modulation?

this compound co-administered with acetylsalicylic acid (ASA) suppresses IgE-mediated mast cell activation in murine models. However, body temperature changes post-antigen challenge vary significantly between treatment groups (e.g., this compound + ASA vs. ASA alone), suggesting context-dependent immunomodulatory effects that warrant dose-response studies .

Q. Methodological Challenges and Data Analysis

Q. How to resolve conflicting product selectivity data in catalytic hydrogenation of levulinic acid?

this compound selectivity increases with temperature (29% at 350°C) but competes with ethyl levulinate (85% at 250°C). Discrepancies arise from competing endothermic pathways, requiring pressure–temperature phase diagrams and in situ spectroscopy to track intermediate stability .

Q. What statistical frameworks are used to optimize this compound synthesis via factorial design?

A 2^k factorial design evaluates parameters like temperature, biocatalyst loading, and reactant concentration. For example, agitation (234 rpm) and ethanol concentration (1,000 mM) are identified as critical factors via ANOVA, achieving 92% conversion in heptane solvent .

Properties

IUPAC Name

ethyl pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14O2/c1-3-5-6-7(8)9-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMAFTSLXCXHRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6040161
Record name Ethyl valerate
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Molecular Weight

130.18 g/mol
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Physical Description

Liquid, Colourless to pale yellow liquid
Record name Ethyl pentanoate
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Record name Ethyl pentanoate
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/315/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

144.00 to 145.00 °C. @ 760.00 mm Hg
Record name Ethyl pentanoate
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Solubility

2.21 mg/mL at 25 °C, Slightly soluble in ethanol, insoluble in water
Record name Ethyl pentanoate
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Density

0.870-0.875
Record name Ethyl pentanoate
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CAS No.

539-82-2
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Record name Ethyl pentanoate
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Record name Pentanoic acid, ethyl ester
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Record name Ethyl pentanoate
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Melting Point

-91.2 °C
Record name Ethyl pentanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040297
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Synthesis routes and methods

Procedure details

The procedure of Example 5 (i) was repeated except that vinyl valerate was used instead of 2,2,2-trichloroethyl butyrate to give 10.4 g of S-form of 1-(4-(tetrahydro-2-pyranyloxy)phenyl)ethanol (yield: 94%) and 13.9 g of R-form of 1-(4-tetrahydro-2-pyranyloxy)phenyl)ethyl valerate (yield: 91%).
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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